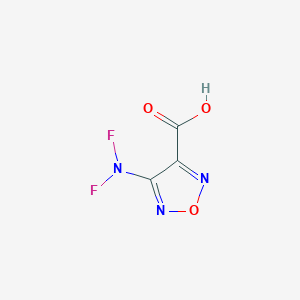
4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid, also known as DFOA, is a chemical compound with potential applications in various fields of scientific research. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth. Specifically, 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of the immune system. In addition, 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid in lab experiments is its versatility. 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid can be easily modified to create a variety of derivatives with different biological activities. In addition, 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid in lab experiments is its potential toxicity. 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid. One area of research is the development of novel derivatives of 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid with improved biological activity. Another area of research is the investigation of the mechanism of action of 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid, which may lead to the development of more effective anti-cancer agents. Additionally, the use of 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid in materials science and analytical chemistry may lead to the development of new materials and analytical methods with unique properties.
Métodos De Síntesis
The synthesis of 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid involves a multi-step process, which includes the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride to form 2,4-difluoro-N-ethoxycarbonyl aniline. This intermediate is then reacted with hydrazine hydrate to form 2,4-difluoro-N'-ethoxycarbonyl hydrazine. Finally, the reaction of this intermediate with carbon disulfide and potassium hydroxide results in the formation of 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid has potential applications in various fields of scientific research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. In materials science, 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid has been used as a derivatizing agent for the analysis of amino acids and peptides.
Propiedades
Número CAS |
108284-66-8 |
|---|---|
Fórmula molecular |
C3HF2N3O3 |
Peso molecular |
165.06 g/mol |
Nombre IUPAC |
4-(difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C3HF2N3O3/c4-8(5)2-1(3(9)10)6-11-7-2/h(H,9,10) |
Clave InChI |
GIAFMHIVLWJYQR-UHFFFAOYSA-N |
SMILES |
C1(=NON=C1N(F)F)C(=O)O |
SMILES canónico |
C1(=NON=C1N(F)F)C(=O)O |
Sinónimos |
1,2,5-Oxadiazole-3-carboxylicacid,4-(difluoroamino)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



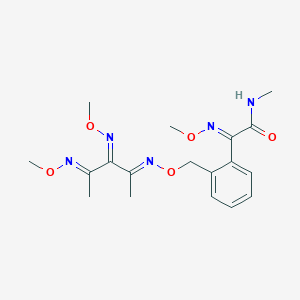
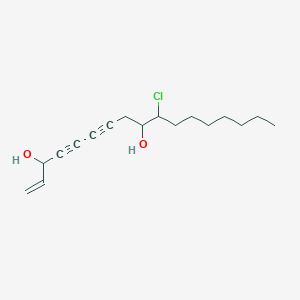
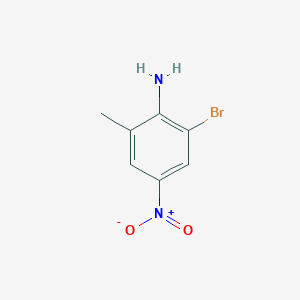
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)

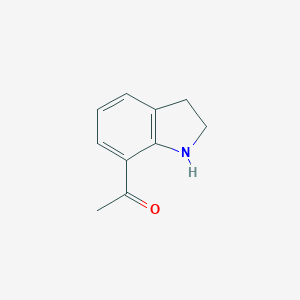
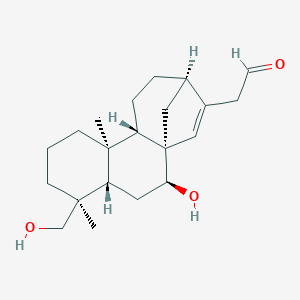
![N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine](/img/structure/B33996.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)


![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)
![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)